![molecular formula C11H19NO3 B8550122 tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate](/img/structure/B8550122.png)
tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl[(1S)-2-cyclopropyl-1-methyl-2-oxoethyl]carbamate is an organic compound belonging to the class of carbamate esters. These compounds are characterized by the presence of an ester of carbamic acid. This particular compound is notable for its use as a protecting group in organic synthesis, especially in the synthesis of peptides and other complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl[(1S)-2-cyclopropyl-1-methyl-2-oxoethyl]carbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with a suitable cyclopropyl ketone under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl[(1S)-2-cyclopropyl-1-methyl-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
tert-Butyl[(1S)-2-cyclopropyl-1-methyl-2-oxoethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism by which tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate exerts its effects involves the formation of stable carbamate esters. These esters can protect functional groups during chemical reactions, preventing unwanted side reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating selective reactions in complex synthetic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl (1s)-1-cyclohexyl-2-oxoethylcarbamate
Uniqueness
tert-Butyl[(1S)-2-cyclopropyl-1-methyl-2-oxoethyl]carbamate is unique due to its specific structural features, which provide distinct reactivity and stability compared to other carbamate esters. Its cyclopropyl and oxoethyl groups confer unique steric and electronic properties, making it particularly useful in selective synthetic applications .
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-7(9(13)8-5-6-8)12-10(14)15-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 |
Clé InChI |
KVVCZGFRDWDUQC-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C(=O)C1CC1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)C1CC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


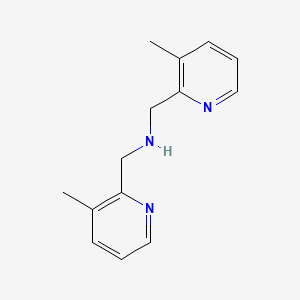
![tert-butyl 2-[3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate](/img/structure/B8550040.png)
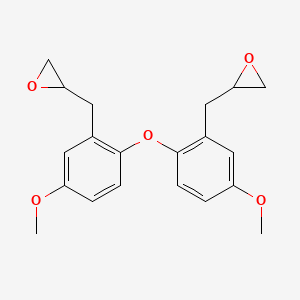
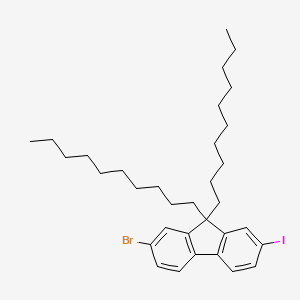
![isobutyl 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B8550056.png)
![1-Piperazinecarboxylic acid,4-imidazo[1,2-a]pyridin-3-yl-,1,1-dimethylethyl ester](/img/structure/B8550065.png)
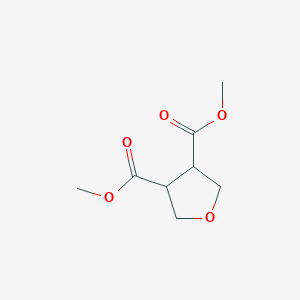
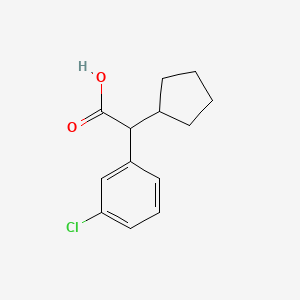
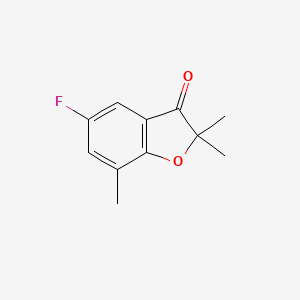
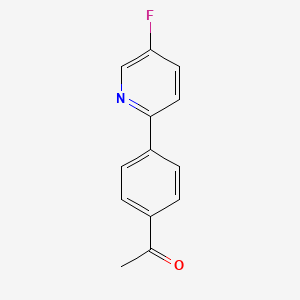
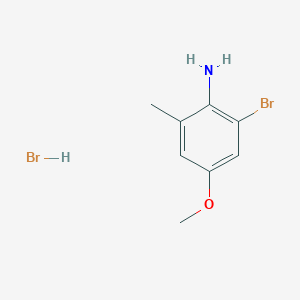

![N-tert-butyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide](/img/structure/B8550127.png)

